N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
Overview
Description
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of Intermediates
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide and its related compounds are significant in the green synthesis of chemical intermediates. For example, N-(3-Amino-4-methoxyphenyl)acetamide serves as an important intermediate for azo disperse dyes production. A novel catalyst developed for the hydrogenation of related compounds highlights the shift towards environmentally friendly production processes, offering high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Chemoselective Acetylation
In pharmaceutical synthesis, chemoselective acetylation plays a crucial role. Studies like the optimization of N-(2-Hydroxyphenyl)acetamide synthesis using immobilized lipase demonstrate the potential of using biocatalysts for selective reactions in drug manufacturing (Deepali B Magadum & G. Yadav, 2018).
Co-crystal and Salt Formation
Research on the structural study of co-crystals and salts involving quinoline derivatives with amide bonds reveals insights into molecular interactions and crystal engineering. These findings are significant for the development of new pharmaceutical formulations and materials with tailored properties (A. Karmakar, D. Kalita, & J. Baruah, 2009).
Antioxidant and Enzyme Inhibitory Activities
The exploration of free radical scavenging activity of amidoalkyl-2-naphthol derivatives, such as the potent acetylcholinesterase and α-glycosidase inhibitory activities of specific compounds, underscores the therapeutic potential of this compound derivatives. These studies contribute to the search for novel antioxidants and therapeutics for neurodegenerative diseases (Khawla Boudebbous et al., 2021).
Anticancer and Antimicrobial Activities
The synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, starting from compounds related to this compound, and their evaluation against cancer and microbial strains highlight the compound's role in developing new therapeutic agents. These studies showcase the compound's versatility and potential in creating drugs with specific biological activities (G. Kumar et al., 2019).
Properties
IUPAC Name |
N-(3-acetyl-7-methoxynaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9(17)12-6-11-4-5-13(19-3)8-14(11)15(7-12)16-10(2)18/h4-8H,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQGDOTCOCADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470410 | |
Record name | N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871731-74-7 | |
Record name | N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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